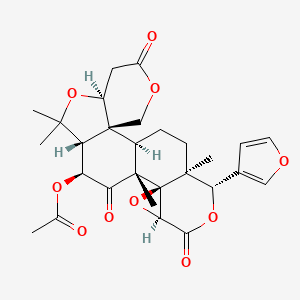

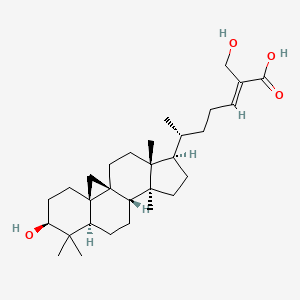

Acide 27-hydroxymangiférolique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

27-Hydroxymangiferolic acid has several scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

Biology: It has shown potential in biological assays for its antitrypanosomal and anticancer activities.

Industry: It is used in the formulation of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

27-Hydroxymangiferolic acid, a triterpenoid , has been found to exhibit antitrypanosomal and anticancer properties .

Mode of Action

It is known to demonstrate moderate antitrypanosomal and anticancer properties . The compound’s interaction with its targets likely results in the inhibition of cell growth and proliferation, contributing to its anticancer effects .

Biochemical Pathways

Given its observed biological activities, it is likely that this compound affects pathways related to cell growth, proliferation, and survival .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , suggesting that it may have good bioavailability.

Result of Action

27-Hydroxymangiferolic acid has demonstrated moderate antitrypanosomal and anticancer properties . Among the tested compounds, 27-Hydroxymangiferolic acid exhibited the highest antitrypanosomal activity at a concentration of 11.6 µg/mL . The highest anticancer effect was demonstrated by the Ph-2 fraction, followed by 27-Hydroxymangiferolic acid, with IC50 values of 129.6 and 153.3 µg/mL .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

27-Hydroxymangiferolic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heat shock protein 70 (HSP-70), fibroblast growth factor 2 (FGF-2), vascular endothelial growth factor (VEGF), runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteocalcin, and collagen type 1a1 (COL1A1) . These interactions are crucial for its biological activities, such as promoting antioxidant activity, growth factor signaling, and osteoblastogenesis.

Cellular Effects

27-Hydroxymangiferolic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 27-Hydroxymangiferolic acid has demonstrated anticancer properties by inhibiting the growth of cancerous cells . It also affects cell signaling pathways involved in oxidative stress response and cellular proliferation, thereby impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 27-Hydroxymangiferolic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to activate targets such as HSP-70, FGF-2, VEGF, RUNX2, ALP, osteocalcin, and COL1A1 . These interactions contribute to its biological activities, including antioxidant activity, growth factor signaling, and osteoblastogenesis. Additionally, 27-Hydroxymangiferolic acid has been found to inhibit the growth of cancerous cells, although the exact mechanism remains unclear .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 27-Hydroxymangiferolic acid have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 27-Hydroxymangiferolic acid remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for up to six months in solvent form . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of 27-Hydroxymangiferolic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant activity and growth factor signaling. At higher doses, toxic or adverse effects may occur . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological activities without causing toxicity.

Metabolic Pathways

27-Hydroxymangiferolic acid is involved in several metabolic pathways, including those related to lipid metabolism, bile acid biosynthesis, and oxidative phosphorylation . It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to influence the biosynthesis of triglycerides, fatty acid beta-oxidation, and cholesterol metabolism .

Transport and Distribution

The transport and distribution of 27-Hydroxymangiferolic acid within cells and tissues involve interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activities, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

27-Hydroxymangiferolic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be present in the right cellular context to interact with its targets . Studies have shown that 27-Hydroxymangiferolic acid can localize to various subcellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 27-Hydroxymangiferolic acid involves multiple steps, starting from simpler triterpenoid precursors. The key steps include hydroxylation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is usually obtained in powder form with a melting point of 201-204°C .

Industrial Production Methods

Industrial production of 27-Hydroxymangiferolic acid is less common due to its complex synthesis. it can be extracted from natural sources like the mango tree using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Analyse Des Réactions Chimiques

Types of Reactions

27-Hydroxymangiferolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce less oxygenated triterpenoids .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Mangiferolic acid (CAS#4184-34-3)

- Isomangiferolic acid (CAS#13878-92-7)

- 23-Hydroxymangiferonic acid (CAS#232266-08-9)

- 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid (CAS#870456-88-5)

- 27-Hydroxymangiferonic acid (CAS#5132-66-1)

Uniqueness

27-Hydroxymangiferolic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to similar compounds, it has shown higher antitrypanosomal and anticancer activities, making it a valuable compound for further research and development .

Propriétés

IUPAC Name |

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-24,31-32H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLTMNXKKXXII-HJTGRKLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)

![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)